![molecular formula C12H12N4O5S B14142089 4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole CAS No. 799825-19-7](/img/structure/B14142089.png)
4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxy group, a nitro group, and a methylsulfanyl group attached to a phenyl ring, which is further connected to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: The nitration of 4-methoxybenzyl chloride to introduce a nitro group at the meta position.
Thioether Formation: The reaction of the nitrated product with sodium sulfide to form the corresponding thioether.
Imidazole Formation: The cyclization of the thioether with 2-methyl-4-nitroimidazole under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride for reduction of nitro groups.
Substitution: Sodium ethoxide or other strong nucleophiles for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(4-Methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. Its derivatives may exhibit activity against various bacterial and fungal strains.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to target proteins.
Comparación Con Compuestos Similares
- 4-Methoxy-3-nitrophenyl methyl sulfone
- 4-Methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Comparison:
- 4-Methoxy-3-nitrophenyl methyl sulfone: This compound lacks the imidazole ring and has a sulfone group instead of a sulfanyl group. It may exhibit different chemical reactivity and biological activity.
- 4-Methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide: This compound contains an indole ring and a benzamide group, which may confer different pharmacological properties compared to the imidazole derivative.
Propiedades
Número CAS |
799825-19-7 |
|---|---|
Fórmula molecular |
C12H12N4O5S |
Peso molecular |
324.31 g/mol |
Nombre IUPAC |
4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole |
InChI |
InChI=1S/C12H12N4O5S/c1-7-13-11(16(19)20)12(14-7)22-6-8-3-4-10(21-2)9(5-8)15(17)18/h3-5H,6H2,1-2H3,(H,13,14) |
Clave InChI |
CSHGWGJRJYZJHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N1)[N+](=O)[O-])SCC2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Solubilidad |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


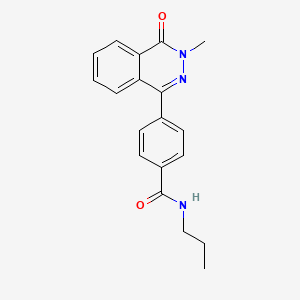
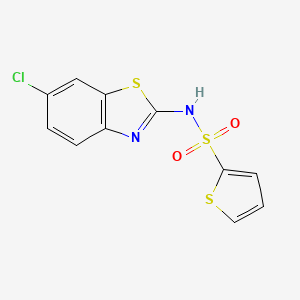
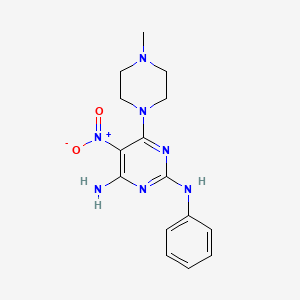
![2,4-dichloro-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B14142026.png)
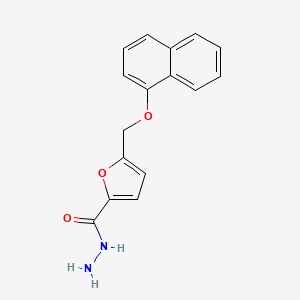
![(2E)-3-(4-chlorophenyl)-N-[4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B14142043.png)
![3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one](/img/structure/B14142052.png)
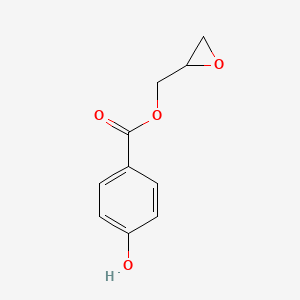
![4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B14142058.png)
![3-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B14142062.png)
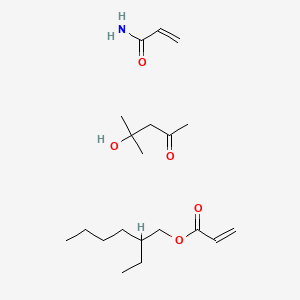
![2-[(Z)-(2-Carboxy-3,5-dinitrophenyl)-NNO-azoxy]-4,6-dinitrobenzoic acid](/img/structure/B14142069.png)
![N'-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide](/img/structure/B14142073.png)

